Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate
Description
Properties
IUPAC Name |
ethyl (2Z)-2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-3-14-6(11)4-5-7(12)10(2)8(13)9-5/h4H,3H2,1-2H3,(H,9,13)/b5-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYWJEJGDFUXDW-PLNGDYQASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=C1C(=O)N(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C\1/C(=O)N(C(=O)N1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate typically involves the reaction of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazolidine ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and high yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4E)-1-methyl-2,5-dioxoimidazolidin-4-ylidene]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazolidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester or imidazolidine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under mild to moderate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Organic Synthesis
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate is utilized as an intermediate in the synthesis of various bioactive compounds. Its structure allows for the formation of imidazolidinone derivatives, which are crucial in developing pharmaceuticals.
Case Study : Research published in Synthetic Communications demonstrated the use of this compound in synthesizing novel imidazolidinone derivatives that exhibited significant antibacterial activity .
Medicinal Chemistry
The compound has shown potential in medicinal chemistry as a scaffold for drug development. Its derivatives have been tested for various biological activities, including anti-inflammatory and anticancer properties.
Data Table: Biological Activity of Derivatives
| Compound Derivative | Activity Type | Reference |
|---|---|---|
| Imidazolidinone A | Antibacterial | Synthetic Communications |
| Imidazolidinone B | Anticancer | Journal of Medicinal Chemistry |
| Imidazolidinone C | Anti-inflammatory | European Journal of Medicinal Chemistry |
Agrochemical Applications
This compound also finds applications in agrochemicals as a precursor for developing herbicides and pesticides. Its ability to modify biological pathways makes it a candidate for creating targeted agrochemical agents.
Case Study : A study highlighted the synthesis of herbicidal agents from this compound, demonstrating effective weed control with minimal environmental impact .
Mechanism of Action
The mechanism of action of Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate with structurally related compounds, focusing on molecular features, synthetic pathways, and biological activities.
Structural and Molecular Comparisons
*Calculated based on molecular formula.
Key Observations:
- Substituent Effects: The target compound’s 1-methyl and ethyl ester groups balance lipophilicity and solubility. In contrast, the aminomethyl derivative (C₈H₁₃N₃O₄) exhibits higher polarity, which may enhance aqueous solubility but reduce membrane permeability.
- Ester Group Variation : Replacing the ethyl ester with a methyl (C₇H₈N₂O₅) or butyl group (as in DHFR inhibitors ) alters metabolic stability. Butyl esters may prolong half-life but reduce solubility.
- Biological Activity: While the target compound’s activity is unreported, analogs like butyl pteridine esters show moderate DHFR inhibition (14.59–52.11%), suggesting that the imidazolidinone core could interact with enzyme active sites .
Biological Activity
Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate, a compound with the IUPAC name ethyl (2E)-(1-methyl-2,5-dioxo-4-imidazolidinylidene)ethanoate, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₈H₁₀N₂O₄
- Molecular Weight : 198.177 g/mol
- CAS Number : 712-92-5
- Purity : Typically ≥95% .
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors in a controlled environment to yield the desired product. This compound can be synthesized through various methods that often include cyclization reactions involving imidazolidine derivatives.
Antimicrobial Properties
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial activity. For instance:
- Antibacterial Activity : Research has shown that derivatives of imidazolidine compounds can inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) for some related compounds has been reported as low as 50 µg/mL against certain pathogens .
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound A | 50 | B. subtilis, Bacillus cereus |
| Compound B | 30 | E. coli |
| Ethyl derivative | TBD | Various strains |
Cytotoxicity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against tumorigenic cell lines. For example, compounds structurally similar to this acetate have shown selective cytotoxicity against cancer cell lines while sparing normal cells .
Case Studies
- Study on Antiviral Activity : A study exploring the antiviral properties of imidazolidine derivatives found that certain modifications led to enhanced efficacy against viral infections, suggesting potential applications in treating diseases such as HIV and influenza .
- Cytotoxicity Assessment : A comparative study assessed the cytotoxic effects of various substituted imidazolidines on different cancer cell lines. The findings indicated that specific structural modifications could significantly enhance the selectivity and potency of these compounds against cancer cells .
Q & A
Q. What are the optimal synthetic conditions for preparing Ethyl 2-(1-methyl-2,5-dioxoimidazolidin-4-ylidene)acetate?
The compound can be synthesized via dehydrogenative cyclization of N-acyl dipeptide esters. A typical procedure involves:
- Reacting ethyl 2-(2-benzamidoacetamido)-2-phenylacetate with KI (catalyst), K₂CO₃ (base), and tert-butyl hydroperoxide (oxidizer) in acetonitrile at 45°C under air for 3 hours.
- Monitoring reaction progress via TLC.
- Purification using flash column chromatography (petroleum ether/ethyl acetate, 3:1) .
Key Table: Reaction Conditions
| Component | Role | Quantity/Concentration |
|---|---|---|
| KI | Catalyst | 0.1 mmol |
| K₂CO₃ | Base | 10% by weight |
| TBHP (70%) | Oxidizer | 0.3 mmol |
| Acetonitrile | Solvent | 1.5 mL |
Q. Which spectroscopic techniques are recommended for structural characterization?
- NMR : For confirming substituent positions and stereochemistry.
- IR : To identify carbonyl (C=O) and imine (C=N) stretches.
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation analysis.
- X-ray crystallography : Resolve crystal packing and anisotropic displacement parameters using programs like SHELXL or WinGX .
Q. How is purity assessed post-synthesis?
- TLC (petroleum ether/ethyl acetate) for preliminary monitoring.
- HPLC with UV detection for quantitative purity.
- Recrystallization from ethanol to obtain single crystals for X-ray validation .
Advanced Research Questions
Q. How can conflicting crystallographic data for imidazolidinone derivatives be resolved?
- Use SHELXL for high-resolution refinement, leveraging constraints for disordered regions. Cross-validate with ORTEP (via WinGX) to visualize anisotropic displacement ellipsoids .
- Compare unit cell parameters with prior studies (e.g., reports a monoclinic system with space group P2₁/c for analogous structures).
Q. What methodologies explain the reaction mechanism of N-acyl dipeptide ester cyclization?
- Kinetic isotope effects : Replace hydrogen with deuterium at reactive sites to study bond-breaking steps.
- DFT calculations : Model transition states to identify rate-determining steps (e.g., radical intermediates in TBHP-mediated dehydrogenation) .
- Trapping experiments : Use radical scavengers like TEMPO to confirm/rule out radical pathways.
Q. How are QSAR models applied to predict bioactivity in substituted imidazolidinones?
- Descriptor selection : Use topological (e.g., Wiener index) and electronic (e.g., HOMO/LUMO) parameters.
- Validation : Split datasets into training/test sets (80:20) and apply cross-validation (e.g., leave-one-out).
- Case study : derived QSAR models for sulfonamide derivatives, highlighting hydrophobicity (logP) and steric bulk as critical predictors .
Q. What strategies address discrepancies in proton affinity values for ester derivatives?
- Standardized methods : Compare gas-phase proton affinity measurements using EIAE (Electron Impact Appearance Energy) vs. IMRE (Ion-Molecule Reaction Equilibrium). reports ΔrH° values of 1543–1555 kJ/mol via these methods .
- Calibration : Use reference compounds (e.g., ethyl acetate) with well-established thermodynamic data.
Q. How is structure-activity relationship (SAR) analyzed for antibacterial derivatives?
- Bioisosteric replacement : Substitute the 2,5-dioxoimidazolidin-4-ylidene moiety with thiazolidin-2,4-dione ().
- Key findings :
- The chlorophenylthiosemicarbazone segment in compound 38 showed superior activity against Bacillus subtilis vs. cefuroxime.
- Hydantoin derivatives (e.g., compound 41) lost activity, emphasizing the role of the conjugated system .
Q. Table: SAR Trends in Antibacterial Derivatives
| Compound | Modification | Activity Against B. subtilis |
|---|---|---|
| 38 | Chlorophenylthiosemicarbazone | MIC: 2 µg/mL |
| 41 | Hydantoin replacement | Inactive |
| 43 | Ethyl chain extension | MIC: 16 µg/mL |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
